2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The carboxamide group is then added through an amide formation reaction. The pyridine and imidazole rings are introduced through nucleophilic substitution reactions, where the appropriate precursors are reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or nitro groups can be used under acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares the furan and pyridine rings but lacks the imidazole ring.
2,5-dimethyl-N-(pyridin-3-yl)furan-3-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-14(13(2)23-12)17(22)20-8-10-21-9-7-19-16(21)15-5-3-4-6-18-15/h3-7,9,11H,8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSJDQROPVZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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